![molecular formula C9H11BrO2S B596596 1-Bromo-3-(propylsulfonyl)benzene CAS No. 153435-83-7](/img/structure/B596596.png)
1-Bromo-3-(propylsulfonyl)benzene
Overview
Description
1-Bromo-3-(propylsulfonyl)benzene is a chemical compound with the molecular formula C9H11BrO2S. It has a molecular weight of 263.16 . The IUPAC name for this compound is 1-bromo-3-(propylsulfonyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(propylsulfonyl)benzene is 1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Versatile Multi-Coupling Reagent : A study by Auvray, Knochel, and Normant (1988) discusses the use of a compound similar to 1-Bromo-3-(propylsulfonyl)benzene, namely 3-Bromo-2-t-butylsulfonyl propene, as a versatile multi-coupling reagent. This compound reacts with a wide array of nucleophiles and electrophiles, leading to the synthesis of highly functionalized sulfones with potential applications in organic synthesis (Auvray, Knochel, & Normant, 1988).
Synthesis of Functionalized Vinyl Sulfones : Another study by Auvray, Knochel, and Normant (1985) further elaborates on the synthetic utility of 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to 1-Bromo-3-(propylsulfonyl)benzene. This study highlights the use of this compound in synthesizing functionalized vinyl sulfones, which are important intermediates in organic synthesis (Auvray, Knochel, & Normant, 1985).
Synthesis of Novel 3-Substituted Indoles : Ghorbani‐Vaghei, Shahbazi, and Toghraei-Semiromi (2014) used a related compound, Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide), as an efficient catalyst for the one-pot synthesis of 3-substituted indoles. This demonstrates the potential use of 1-Bromo-3-(propylsulfonyl)benzene in catalyzing important organic reactions (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Organometallic Synthesis Applications : A study by Muzalevskiy et al. (2009) on 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, which are structurally similar to 1-Bromo-3-(propylsulfonyl)benzene, discusses their application in Diels-Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This indicates potential applications in organometallic synthesis (Muzalevskiy et al., 2009).
Molecular Building Block Precursors : Casado and Stobart (2000) explored the use of 1-bromo-4-(prop-2-enyl)benzene, a related compound, as a molecular building block precursor in the synthesis of modified carbosilane dendrimers. This research highlights the potential of 1-Bromo-3-(propylsulfonyl)benzene in dendrimer synthesis (Casado & Stobart, 2000).
Safety And Hazards
The safety data sheet for 1-Bromo-3-(propylsulfonyl)benzene indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3-propylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLMTKGJQIASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717790 | |
Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(propylsulfonyl)benzene | |
CAS RN |
153435-83-7 | |
Record name | 1-Bromo-3-(propylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153435-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.